[1-(2,4-Dichloro-5-fluorophenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)ethylamine: is a chemical compound with the molecular formula C11H14Cl2FN and a molecular weight of 250.14 g/mol . This compound is characterized by the presence of dichloro and fluorophenyl groups attached to an ethylamine backbone. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethylamine typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,4-Dichloro-5-fluorophenyl)ethylamine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Dichloro-5-fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological studies to investigate its effects on various biological pathways. It is often used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new treatments for various diseases .
Industry: In the industrial sector, 1-(2,4-Dichloro-5-fluorophenyl)ethylamine is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethylamine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)ethylamine: Similar structure but lacks the fluorine atom.
1-(2,4-Difluorophenyl)ethylamine: Similar structure but lacks the chlorine atoms.
1-(2,4-Dichloro-5-methylphenyl)ethylamine: Similar structure but has a methyl group instead of a fluorine atom
Uniqueness: The presence of both dichloro and fluorophenyl groups in 1-(2,4-Dichloro-5-fluorophenyl)ethylamine makes it unique compared to its analogs. This unique combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H14Cl2FN |
---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H14Cl2FN/c1-6(2)15-7(3)8-4-11(14)10(13)5-9(8)12/h4-7,15H,1-3H3 |
InChI Key |
IJLALMYHOYKSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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